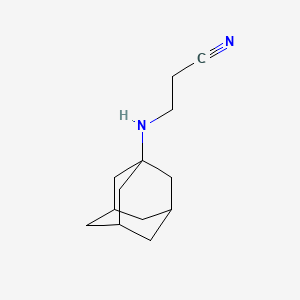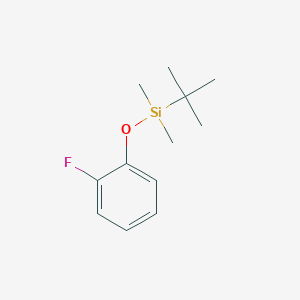
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is a chiral organic compound with two fluorine atoms and two hydroxyl groups attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Mechanism of Action
Target of Action
The primary targets of “rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans” are currently unknown. The compound’s structure is similar to other cyclopropyl and cyclopentyl compounds, which have been found to interact with various targets . .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Given the compound’s structural features, it might be involved in lipid metabolism, similar to other cyclopropyl and cyclopentyl compounds . .
Result of Action
It is possible that the compound could have antiproliferative effects on certain types of cells, similar to other cyclopropyl and cyclopentyl compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diol typically involves the use of starting materials such as cyclopentane derivatives. One common method involves the dihydroxylation of 4,4-difluorocyclopentene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium borohydride (NaBH4) to yield the desired diol. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (NaOCH3, KOtBu). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Diphenylethane-1,2-diol
- (1S,2S)-1,2-Diphenylethane-1,2-diol
- (1R,2R)-1,2-Diaminocyclohexane
Uniqueness
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s chiral nature enhances its potential for use in asymmetric synthesis and chiral recognition applications .
Properties
CAS No. |
1903430-05-6 |
|---|---|
Molecular Formula |
C5H8F2O2 |
Molecular Weight |
138.11 g/mol |
IUPAC Name |
(1S,2S)-4,4-difluorocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
RQJNPJXCMOLSSC-IMJSIDKUSA-N |
SMILES |
C1C(C(CC1(F)F)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](CC1(F)F)O)O |
Canonical SMILES |
C1C(C(CC1(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)





![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6598772.png)
![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)



